3-[[(2-chloro-9-cyclopentylpurin-6-yl)amino]methyl]-4,6-diethyl-1H-pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[(2-chloro-9-cyclopentylpurin-6-yl)amino]methyl]-4,6-diethyl-1H-pyridin-2-one is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine ring substituted with a cyclopentyl group and a pyridinone moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[(2-chloro-9-cyclopentylpurin-6-yl)amino]methyl]-4,6-diethyl-1H-pyridin-2-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the purine ring, the introduction of the cyclopentyl group, and the coupling with the pyridinone moiety. Common synthetic routes may involve:
Formation of the Purine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Cyclopentyl Group: This step often involves nucleophilic substitution reactions where a cyclopentyl halide reacts with the purine intermediate.
Coupling with Pyridinone Moiety: This step may involve condensation reactions under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[[(2-chloro-9-cyclopentylpurin-6-yl)amino]methyl]-4,6-diethyl-1H-pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the purine or pyridinone rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products.
Scientific Research Applications
3-[[(2-chloro-9-cyclopentylpurin-6-yl)amino]methyl]-4,6-diethyl-1H-pyridin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[[(2-chloro-9-cyclopentylpurin-6-yl)amino]methyl]-4,6-diethyl-1H-pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-chloro-9-cyclopentylpurin-6-yl derivatives: These compounds share the purine core structure but differ in the substituents attached to the purine ring.
Pyridinone derivatives: Compounds with similar pyridinone moieties but different substituents.
Uniqueness
The uniqueness of 3-[[(2-chloro-9-cyclopentylpurin-6-yl)amino]methyl]-4,6-diethyl-1H-pyridin-2-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H25ClN6O |
---|---|
Molecular Weight |
400.9 g/mol |
IUPAC Name |
3-[[(2-chloro-9-cyclopentylpurin-6-yl)amino]methyl]-4,6-diethyl-1H-pyridin-2-one |
InChI |
InChI=1S/C20H25ClN6O/c1-3-12-9-13(4-2)24-19(28)15(12)10-22-17-16-18(26-20(21)25-17)27(11-23-16)14-7-5-6-8-14/h9,11,14H,3-8,10H2,1-2H3,(H,24,28)(H,22,25,26) |
InChI Key |
CQTZFKRSEFNMLM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C(=O)N1)CNC2=C3C(=NC(=N2)Cl)N(C=N3)C4CCCC4)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.